molecular formula C15H12O3 B5074124 7-prop-2-ynoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

7-prop-2-ynoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B5074124
M. Wt: 240.25 g/mol
InChI Key: ZUGYYQNUMLDTOM-UHFFFAOYSA-N
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Description

7-prop-2-ynoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a synthetic organic compound belonging to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core fused with a cyclopentane ring and a prop-2-ynoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-prop-2-ynoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-cyclopenta[c]chromen-4-one and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated to around 50°C to facilitate the alkylation reaction.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-prop-2-ynoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The prop-2-ynoxy group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-prop-2-ynoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one: A structurally similar compound with a hydroxyl group instead of the prop-2-ynoxy group.

    7-(Benzyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Another derivative with a benzyloxy substituent.

Uniqueness

7-prop-2-ynoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is unique due to its prop-2-ynoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-prop-2-ynoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-2-8-17-10-6-7-12-11-4-3-5-13(11)15(16)18-14(12)9-10/h1,6-7,9H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGYYQNUMLDTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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